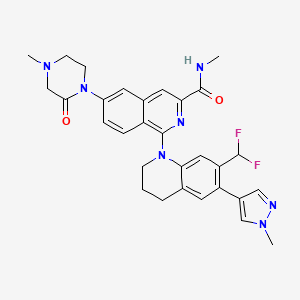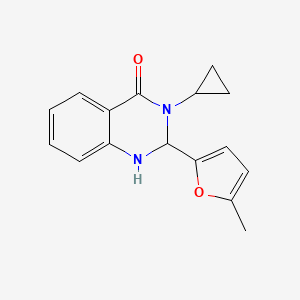
CBP/p300-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBP/p300-IN-14 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. It is a small molecule inhibitor that targets the interaction between the transcriptional co-activators CBP and p300, which play a crucial role in regulating gene expression.
Mécanisme D'action
CBP and p300 are transcriptional co-activators that play a crucial role in regulating gene expression. They function by binding to specific transcription factors and modifying chromatin structure, which ultimately leads to the activation or repression of target genes. CBP/p300-IN-14 inhibits the interaction between CBP and p300 by binding to the bromodomain of CBP/p300, which prevents the formation of the transcriptional complex. This results in the downregulation of target genes that are dependent on CBP and p300 for their expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to enhance memory and cognitive function in animal models, which is likely due to its ability to modulate histone acetylation. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CBP/p300-IN-14 has several advantages as a tool for scientific research. It is a specific inhibitor that targets the interaction between CBP and p300, which makes it a valuable tool for studying the role of CBP and p300 in various biological processes. In addition, this compound has been shown to be effective in vivo, which makes it a useful tool for studying the physiological effects of CBP and p300 inhibition. However, there are also limitations to the use of this compound in lab experiments. It is a small molecule inhibitor that may have off-target effects, which could complicate data interpretation. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Orientations Futures
There are several future directions for the study of CBP/p300-IN-14. One area of research is the development of more potent and selective inhibitors that target CBP and p300. This could lead to the discovery of new therapeutic targets for cancer and neurological disorders. Another area of research is the study of the downstream effects of CBP and p300 inhibition. This could provide insights into the molecular mechanisms underlying the physiological effects of this compound. Finally, the use of this compound in combination with other inhibitors or therapies could lead to the development of more effective treatment strategies for various diseases.
Méthodes De Synthèse
The synthesis of CBP/p300-IN-14 involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final assembly of the molecule. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
CBP/p300-IN-14 has potential applications in various areas of scientific research, including cancer biology, neurobiology, and epigenetics. It has been shown to inhibit the growth of certain cancer cells by blocking the interaction between CBP and p300, which are known to play a role in cancer cell proliferation. In addition, this compound has been shown to enhance memory and cognitive function in animal models, suggesting that it may have therapeutic potential for neurological disorders. Furthermore, this compound has been demonstrated to modulate histone acetylation, which is a critical epigenetic mechanism that regulates gene expression.
Propriétés
IUPAC Name |
1-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-6-(4-methyl-2-oxopiperazin-1-yl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F2N7O2/c1-33-30(41)25-13-19-11-21(38-10-9-36(2)17-27(38)40)6-7-22(19)29(35-25)39-8-4-5-18-12-23(20-15-34-37(3)16-20)24(28(31)32)14-26(18)39/h6-7,11-16,28H,4-5,8-10,17H2,1-3H3,(H,33,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFRDAUFBFNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C2C=CC(=CC2=C1)N3CCN(CC3=O)C)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F2N7O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7453572.png)
![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-morpholin-4-yl-2-phenylethanone](/img/structure/B7453582.png)
![N-(2,6-dimethylphenyl)-2-[[2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7453588.png)
![N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7453595.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)


![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)

![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)
